N-(2-CHLOROBENZYL)ETHANE-1,2-DIAMINE

Physicochemical Properties Comparative Analysis Data Scarcity

N-(2-chlorobenzyl)ethane-1,2-diamine (CAS 6241-46-9) is an aromatic diamine characterized by an ethane-1,2-diamine backbone substituted with a 2-chlorobenzyl group. This structural motif confers a predicted LogP of approximately 1.43 , placing it as a moderately lipophilic amine.

Molecular Formula C9H13ClN2
Molecular Weight 184.66 g/mol
CAS No. 6241-46-9
Cat. No. B1294679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-CHLOROBENZYL)ETHANE-1,2-DIAMINE
CAS6241-46-9
Molecular FormulaC9H13ClN2
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNCCN)Cl
InChIInChI=1S/C9H13ClN2/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4,12H,5-7,11H2
InChIKeyWTGFJEQTHKHUID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specifications for N-(2-Chlorobenzyl)ethane-1,2-diamine (CAS 6241-46-9): A Diamine Building Block


N-(2-chlorobenzyl)ethane-1,2-diamine (CAS 6241-46-9) is an aromatic diamine characterized by an ethane-1,2-diamine backbone substituted with a 2-chlorobenzyl group . This structural motif confers a predicted LogP of approximately 1.43 , placing it as a moderately lipophilic amine. The compound serves primarily as a synthetic intermediate, with its primary amine and secondary amine functionalities offering two distinct sites for derivatization in medicinal chemistry and organic synthesis applications . It is commercially available with a typical purity of 98% .

Dual amine sites enable sequential derivatization
Ortho-chlorobenzyl motif for SAR exploration
High-purity building block (typical purity available)

Why Generic Substitution of N-(2-Chlorobenzyl)ethane-1,2-diamine is Not Supported by Comparative Data


Despite being a member of the N-benzyl-ethane-1,2-diamine class, N-(2-chlorobenzyl)ethane-1,2-diamine cannot be assumed to be interchangeable with its analogs, such as N-benzylethane-1,2-diamine or N-(4-chlorobenzyl)ethane-1,2-diamine . The presence and specific ortho-position of the chlorine atom are known to significantly alter electronic distribution, molecular geometry, and lipophilicity, which in turn can impact receptor binding, metal chelation, and pharmacokinetic properties. However, the specific, quantitative impact of these changes for this exact compound remains uncharacterized in the public domain. The following evidence confirms that the critical comparative data required to justify selection of this specific compound over a close analog is currently absent from primary research and patents .

Reactivity Ortho-chlorine may alter electronic distribution and steric profile
Data gap No public comparative performance data versus para- or unsubstituted analogs
Interchangeability Cannot be assumed equivalent to N-benzyl- or 4-Cl derivatives without validation

Quantitative Differentiation Evidence for N-(2-Chlorobenzyl)ethane-1,2-diamine (CAS 6241-46-9)


Absence of Comparative Quantitative Data for N-(2-chlorobenzyl)ethane-1,2-diamine

A rigorous search of primary literature, patents, and authoritative databases reveals no head-to-head studies or cross-study comparable data sets that meet the criteria for high-strength differential evidence for N-(2-chlorobenzyl)ethane-1,2-diamine . The closest potential comparators, such as N-benzylethane-1,2-diamine and N-(4-chlorobenzyl)ethane-1,2-diamine , have not been quantitatively compared to the target compound in any public assay for biological activity, metal complexation, or catalytic performance. Any claims of specific differentiation would be based on inference from class-level properties or predicted data, which are explicitly disallowed as core evidence by the user's requirements. Therefore, no high-strength quantitative differentiation can be presented.

Comparative Data
Data to verify
No high-strength comparative data found
Selection not performance-justified
Relies on class-level inference; experimental validation required
Physicochemical Properties Comparative Analysis Data Scarcity

Validated Research and Industrial Scenarios for N-(2-Chlorobenzyl)ethane-1,2-diamine


Aromatic Diamine Building Block for General Synthesis

Based on its physicochemical profile and commercial availability at high purity , N-(2-chlorobenzyl)ethane-1,2-diamine is most appropriately used as a generic building block in medicinal chemistry or materials science. Its utility stems from its two amine functional groups, which allow for sequential derivatization. This application is not based on any unique, quantifiable advantage over its analogs but on its fundamental structure as a functionalized diamine. The procurement decision in this scenario is driven by the need for a specific substitution pattern, not proven performance superiority.

Precursor for Asymmetric Ligand Synthesis

The ortho-chlorobenzyl substitution pattern on the diamine framework could be exploited in the synthesis of chiral ligands for asymmetric catalysis. While no direct comparative data exists for the target compound itself, this class of N-substituted ethylenediamines is known to form the basis of effective ligands. The selection of this specific compound for this application would be a research-driven hypothesis, not a decision supported by published, comparative performance metrics.

Research Tool for Structure-Activity Relationship (SAR) Studies

Given the lack of comparative data , this compound's primary value proposition for a scientific user is as a specific point in a Structure-Activity Relationship (SAR) matrix. Its procurement allows a researcher to experimentally determine the effect of an ortho-chloro substituent on a benzyl ring within a diamine scaffold. This is a foundational research application, where the compound's value is derived from its precise molecular structure, not from any a priori performance advantage.

Application
Selection Property
Validation Focus
Diamine building block
Bifunctional amine reactivity
Derivatization efficiency and purity
Chiral ligand precursor research
Ortho-chlorobenzyl substitution pattern
Ligand performance in asymmetric catalysis
SAR matrix point
Ortho-chloro effect on benzyl ring
Experimental SAR data generation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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